N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine, commonly known as TNMD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. TNMD is a member of the Schiff base family of compounds and has been shown to possess a range of interesting biochemical and physiological properties.
Mechanism of Action
The mechanism of action of TNMD is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This, in turn, leads to a range of biological effects, including the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TNMD has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. TNMD has also been shown to possess antioxidant activity, which may help to protect against oxidative damage in the body. Additionally, TNMD has been shown to possess anticancer activity, making it a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of TNMD for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, TNMD has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the main limitations of TNMD is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on TNMD. One area of interest is the development of new drugs based on TNMD, which may possess improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of TNMD, which may help to identify new therapeutic targets. Finally, there is also interest in exploring the potential applications of TNMD in other areas, such as agriculture and environmental science.
Synthesis Methods
The synthesis of TNMD is a multistep process that involves the reaction of 5-nitro-2-thiophene carboxaldehyde with 1,5-naphthalenediamine in the presence of a suitable catalyst. The resulting product is then purified through a series of recrystallization steps to yield TNMD in its pure form.
Scientific Research Applications
TNMD has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to possess a range of interesting properties, including anti-inflammatory, antioxidant, and anticancer activity. TNMD has also been shown to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
properties
IUPAC Name |
1-(5-nitrothiophen-2-yl)-N-[5-[(5-nitrothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4S2/c25-23(26)19-9-7-13(29-19)11-21-17-5-1-3-15-16(17)4-2-6-18(15)22-12-14-8-10-20(30-14)24(27)28/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCZSOMLDATOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-])C(=C1)N=CC4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.